N-[(2-methoxyphenyl)methyl]aminosulfonamide
Description
Properties
IUPAC Name |
1-methoxy-2-[(sulfamoylamino)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-8-5-3-2-4-7(8)6-10-14(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIICRIHBNVIDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]aminosulfonamide typically involves the reaction of 2-methoxybenzylamine with a sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Reactivity with CO2_22
The amine group in sulfonamides can participate in CO capture mechanisms, forming carbamic acid or carbamate species via a six-membered transition state :
Mechanistic Insights :
-
Transition State : Simultaneous O–H bond breakage and C–N bond elongation .
-
Role of Water : Enhances nucleophilic attack on CO, reducing activation energy from ~44.8 kcal/mol (gas phase) to 31.3 kcal/mol (aqueous) .
Reaction Outcomes :
| Environment | Product | Stability |
|---|---|---|
| Dry Conditions | Carbamic Acid | Moderate |
| Humid Conditions | Alkylammonium Bicarbonate | High |
Cyclization to Heterocycles
The sulfonamide group facilitates intramolecular cyclization, forming 1,3,4-oxadiazoles or thiadiazoles under basic conditions :
Key Observations :
-
Substituent Effects : Electron-withdrawing groups (e.g., -NO) favor oxadiazole formation, while electron-donating groups (e.g., -OCH) promote thiadiazoles .
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Yield : 60–94% depending on R-group and solvent (THF or MeCN) .
Pd-Catalyzed C–N Cross-Coupling
The sulfonamide’s NH group can participate in Pd-catalyzed couplings with aryl halides, enabling structural diversification :
Catalytic Systems :
| Ligand | Substrate Scope | Yield (%) |
|---|---|---|
| BrettPhos (L6 ) | Aryl Bromides/Chlorides | 70–92 |
| RuPhos (L10 ) | Hindered Amines | 65–85 |
Applications : Synthesis of bioactive analogs (e.g., antimicrobial sulfonamide-fluoroquinolones) .
Acid-Base Reactions
The sulfonamide group exhibits amphoteric behavior:
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Acidic NH : Deprotonates in basic media (pK ≈ 10–12), forming salts.
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Basic Sulfonamide : Coordinates with metals (e.g., Zn) in catalytic systems .
Biological Relevance :
Hydrolysis and Stability
Under acidic/basic conditions, hydrolysis of the sulfonamide group occurs:
Stability Profile :
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| pH 1.0 | 2 hours | Sulfonic Acid |
| pH 13.0 | 30 minutes | Amine |
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : N-[(2-methoxyphenyl)methyl]aminosulfonamide serves as a critical building block in synthesizing more complex organosulfur compounds and is used as a reagent in various organic transformations.
- Reactivity : The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity. The methoxyphenyl moiety enhances binding affinity through interactions with hydrophobic pockets in proteins .
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it significantly reduces bacterial viability at low concentrations, suggesting its potential effectiveness against various bacterial strains .
- Anticancer Properties : this compound has been investigated for its anticancer activities. Preliminary studies demonstrated that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells, primarily through apoptosis induction via caspase activation pathways .
Medicine
- Drug Development : Ongoing research is exploring the potential of this compound as a drug candidate for various therapeutic applications, particularly in treating infections and cancers due to its biological activity .
Industry
- Specialty Chemicals Production : This compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its industrial relevance.
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of this compound found significant inhibition of growth in several human cancer cell lines. The mechanism was linked to apoptosis induction through caspase pathways, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer Cells | 15 | Apoptosis via caspase activation |
| Lung Cancer Cells | 20 | Apoptosis via caspase activation |
Case Study 2: Antimicrobial Properties
In another investigation focused on its antimicrobial properties, this compound exhibited notable efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 7 |
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]aminosulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity. Additionally, the methoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic rings and the sulfonamide nitrogen. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Aromatic Ring Substituents :
- Halogenation (e.g., 4-iodo in 25I-NBOMe or 5-chloro in ) enhances receptor binding (e.g., 5-HT2A for NBOMe) or bioactivity (e.g., anti-malarial in ).
- Methoxy groups at the 2-position are common across compounds but paired with additional substituents (e.g., 2,5-dimethoxy in NBOMe vs. single 2-methoxy in the target compound).
N-Substituent Effects: The 2-methoxybenzyl group in NBOMe derivatives is critical for 5-HT2A receptor agonism but also contributes to severe toxicity . In non-NBOMe sulfonamides (e.g., ), simpler N-substituents (phenyl or benzyl) correlate with therapeutic applications (e.g., herbicidal activity).
Biological Activity
N-[(2-methoxyphenyl)methyl]aminosulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a sulfonamide group, which is known for its ability to form hydrogen bonds with biological molecules, influencing their function and activity. The methoxyphenyl moiety enhances the compound's hydrophobic interactions, potentially increasing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acids in proteins, which may alter the protein's conformation and function.
- Hydrophobic Interactions : The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding specificity and affinity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to traditional sulfonamide antibiotics. The compound's mechanism involves inhibition of bacterial folate synthesis pathways, akin to other sulfonamides.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific molecular targets involved in this process .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Mechanism | Inhibition of folate synthesis |
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Case Study: Anticancer Activity
In a separate investigation, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptotic cell populations. This suggests that the compound may serve as a lead candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-methoxyphenyl)methyl]aminosulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-methoxybenzylamine and a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization involves:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield monitoring via TLC or HPLC is critical .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key peaks include the methoxy group (~δ 3.8 ppm for ¹H), sulfonamide NH (~δ 5.5–6.0 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm ensures purity (>95%) .
Q. What preliminary biological assays are recommended to explore the compound’s bioactivity?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Test COX-2 selectivity using in vitro assays (e.g., COX Inhibitor Screening Kit) due to structural similarity to known sulfonamide inhibitors .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural characterization?
- Methodological Answer : Contradictions may arise from:
- Tautomerism : The sulfonamide NH can exhibit dynamic exchange broadening; use DMSO-d₆ as a solvent to slow exchange and resolve splitting .
- Rotamers : Restricted rotation around the sulfonamide C-N bond can cause splitting; variable-temperature NMR (e.g., 25°C to 60°C) clarifies this .
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction resolves ambiguities (e.g., space group P2₁/c for similar derivatives) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the methoxy or sulfonamide moiety .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Nanoparticle encapsulation : PEGylated liposomes or PLGA nanoparticles improve pharmacokinetics .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and Tyr355 .
- QSAR : Train models on sulfonamide datasets to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with IC₅₀ values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. What advanced analytical techniques resolve degradation pathways under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Identify hydrolytic byproducts (e.g., cleavage of the sulfonamide bond) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
- Stability studies : Use accelerated conditions (40°C/75% RH for 6 months) with periodic sampling.
- Isotope labeling : Track metabolic fate using ¹⁴C-labeled analogs in hepatocyte incubations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for microbial strains (ATCC vs. clinical isolates), inoculum size, and endpoint determination (MIC vs. MBC) .
- Structural verification : Confirm test compounds’ purity and identity via independent synthesis and characterization .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends (e.g., RevMan software) .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Base | Triethylamine | 78 | 98 | |
| Solvent | Dichloromethane | 82 | 97 | |
| Purification Method | Column Chromatography | 75 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
